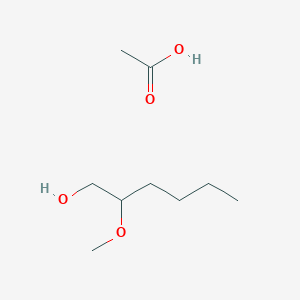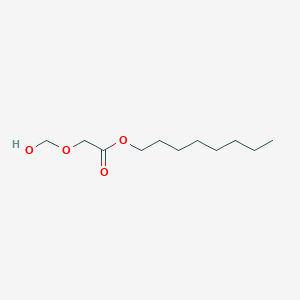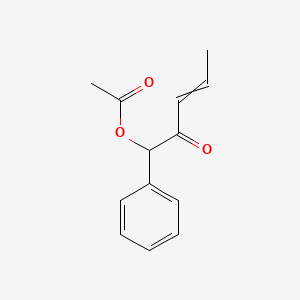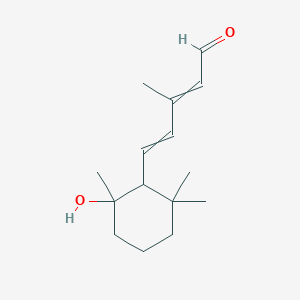
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal is a chemical compound known for its unique structure and properties. This compound features a cyclohexyl ring with a hydroxyl group and three methyl groups, attached to a penta-2,4-dienal chain. Its distinct structure makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal typically involves multiple steps, including the formation of the cyclohexyl ring and the attachment of the penta-2,4-dienal chain. Common synthetic routes may include:
Cyclohexyl Ring Formation: This step involves the cyclization of a suitable precursor to form the cyclohexyl ring with the desired substituents.
Hydroxyl Group Introduction: The hydroxyl group can be introduced through oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.
Attachment of Penta-2,4-dienal Chain: This step involves the formation of the penta-2,4-dienal chain and its attachment to the cyclohexyl ring through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and distillation.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using reagents like chromium trioxide or potassium dichromate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the cyclohexyl ring can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium dichromate, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), electrophiles.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical processes. The compound’s unique structure allows it to modulate specific pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
2-[5-(2-Hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpent-2-enyl]benzene-1,4-diol: Contains a benzene ring and additional hydroxyl groups.
Propriétés
Numéro CAS |
88623-48-7 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
5-(2-hydroxy-2,6,6-trimethylcyclohexyl)-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C15H24O2/c1-12(8-11-16)6-7-13-14(2,3)9-5-10-15(13,4)17/h6-8,11,13,17H,5,9-10H2,1-4H3 |
Clé InChI |
QIEBIQPVLWBIRN-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=O)C=CC1C(CCCC1(C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


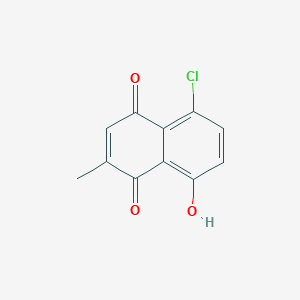

![N-[Methoxy(methyl)carbamoyl]-N,N'-diphenylmethanimidamide](/img/structure/B14386996.png)
![3-Phenyl-5-[3-(trifluoromethyl)phenyl]-4H-pyran-4-one](/img/structure/B14387000.png)
![N-[2-(4-{[8-(1H-Imidazol-1-yl)octyl]oxy}phenyl)ethyl]benzamide](/img/structure/B14387011.png)


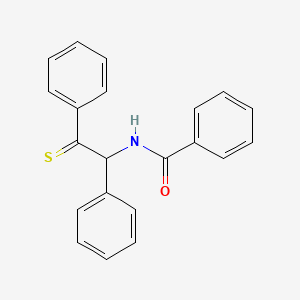
![[(8-Chloro-3-methyl-2,3-dihydro-1,4-benzoxathiin-7-yl)oxy]acetic acid](/img/structure/B14387047.png)
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
